molecular formula C16H24N2O4S B6921503 N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide

Cat. No.: B6921503
M. Wt: 340.4 g/mol
InChI Key: FLBMEKURXZWMIF-UHFFFAOYSA-N
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Description

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a benzodioxole moiety attached to a sulfonamide group

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)18-8-6-12(7-9-18)17-23(19,20)13-4-5-14-15(10-13)22-11-21-14/h4-5,10,12,17H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMEKURXZWMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzodioxole moiety. The tert-butyl group is introduced via alkylation reactions, and the sulfonamide group is added through sulfonation reactions. Common reagents used in these steps include tert-butyl chloride, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
  • N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-phosphonamide

Uniqueness

N-(1-tert-butylpiperidin-4-yl)-1,3-benzodioxole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide and phosphonamide analogs. The sulfonamide group enhances the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and biochemical research.

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